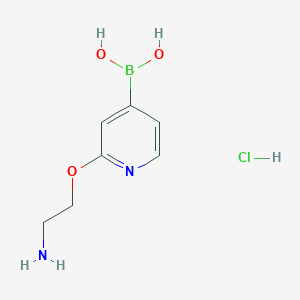

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride

Description

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative featuring a pyridine core substituted with a 2-aminoethoxy group at the 2-position and a boronic acid moiety at the 4-position. This compound is of significant interest in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, due to the boronic acid group’s ability to form stable transition-metal complexes. The hydrochloride salt enhances solubility in polar solvents, making it advantageous for aqueous-phase reactions.

Properties

IUPAC Name |

[2-(2-aminoethoxy)pyridin-4-yl]boronic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11BN2O3.ClH/c9-2-4-13-7-5-6(8(11)12)1-3-10-7;/h1,3,5,11-12H,2,4,9H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFZRARJIUQMEPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=NC=C1)OCCN)(O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12BClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.45 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Metalation and Boronation

A common approach to prepare pyridine boronic acid derivatives involves metalation of halopyridines followed by reaction with borate esters or boric acid derivatives.

- Starting from 4-halopyridine (e.g., 4-bromopyridine), metalation is achieved using organolithium or Grignard reagents at low temperatures (e.g., −77 °C) to form pyridylmetal intermediates.

- These intermediates react with trialkyl borates (e.g., triisopropyl borate) to form boronic acid esters.

- Subsequent acidic hydrolysis yields the pyridin-4-ylboronic acid.

This method is favored due to the tolerance of boronic acid intermediates to various functional groups and mild reaction conditions.

Suzuki-Miyaura Coupling

Alternatively, Suzuki-Miyaura cross-coupling reactions allow the formation of pyridinylboronic acids or their derivatives from halopyridines and boronic acid partners using palladium catalysts.

- Typical catalysts include bis(triphenylphosphine)palladium(II) chloride or tetrakis(triphenylphosphine)palladium(0).

- Reactions are carried out in mixed solvent systems such as 1,4-dioxane/water or toluene/water under inert atmosphere at temperatures ranging from 80 to 110 °C.

- Bases such as sodium carbonate or potassium carbonate facilitate the coupling.

- Microwave irradiation can be employed to reduce reaction times (e.g., 1–2 hours).

Yields vary depending on substrates and conditions but can range from moderate to high (26% to 90%).

The sequence ensures that the boronic acid moiety remains intact during the introduction of the aminoethoxy group.

Conversion to Hydrochloride Salt

The free boronic acid compound is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent.

- This step improves the compound’s stability, crystallinity, and handling properties.

- Typical conditions involve stirring the free base with concentrated HCl at controlled temperatures (e.g., 30–50 °C) for several hours.

- The product is isolated by filtration after precipitation or by solvent evaporation and crystallization.

Representative Preparation Procedure (Summarized)

Analytical and Research Findings

- The boronic acid intermediate and final hydrochloride salt are characterized by NMR (¹H, ¹³C), LC-MS, and melting point analysis.

- NMR signals confirm the presence of aromatic pyridine protons, aminoethoxy methylene protons, and boronic acid hydroxyl groups.

- Purity is ensured by chromatographic purification (e.g., flash chromatography or recrystallization).

- The hydrochloride salt exhibits enhanced stability compared to the free boronic acid, facilitating storage and handling.

Chemical Reactions Analysis

Types of Reactions

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

Reduction: Reduction reactions can convert the compound into its reduced forms.

Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for cross-coupling reactions). The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds.

Scientific Research Applications

Medicinal Chemistry Applications

Anticancer Activity

Boronic acids, including (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride, have shown promise in cancer therapy. They function as proteasome inhibitors, a mechanism that has been successfully utilized in drugs like bortezomib. Bortezomib, a dipeptidyl boronic acid, has demonstrated significant efficacy against multiple myeloma and certain types of lymphoma by inducing apoptosis in cancer cells through proteasome inhibition .

Table 1: Summary of Anticancer Boronic Acid Derivatives

| Compound Name | Mechanism of Action | Cancer Type Targeted | Year Approved |

|---|---|---|---|

| Bortezomib | Proteasome inhibitor | Multiple Myeloma | 2003 |

| Vaborbactam | β-lactamase inhibitor | Urinary Infections | 2017 |

| AN2690 | Inhibitor of tRNA synthetase | Fungal Infections | Clinical Trials |

Molecular Recognition

Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in molecular recognition applications. The compound this compound can interact with biological molecules such as phosphatidylinositol bisphosphate (PIP2), which is crucial for cellular signaling pathways .

Case Study: Binding Affinity to PIP2

Recent studies have shown that boronic acid receptors can selectively bind to PIP2, facilitating the study of lipid signaling and membrane dynamics. This interaction is significant for the development of biosensors and targeted drug delivery systems .

Therapeutic Applications

Antibacterial and Antiviral Properties

Boronic acids have been investigated for their antibacterial and antiviral activities. The unique properties of this compound allow it to inhibit certain bacterial enzymes and viral proteases, which are crucial for pathogen survival and replication .

Table 2: Summary of Antibacterial and Antiviral Boronic Acid Applications

| Application Type | Target Pathogen/Enzyme | Activity Demonstrated |

|---|---|---|

| Antiviral | Viral Proteases | Inhibition of replication |

| Antibacterial | Bacterial Enzymes | Enzyme inhibition |

Synthetic Applications

The synthesis of this compound involves established methodologies such as the Suzuki-Miyaura coupling reaction, which allows for the formation of carbon-carbon bonds essential for constructing complex organic molecules . This compound serves as a versatile building block in organic synthesis.

Mechanism of Action

The mechanism of action of (2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride involves its interaction with specific molecular targets and pathways. For example, in cross-coupling reactions, the compound acts as a boron donor, facilitating the formation of carbon-carbon bonds through a series of steps, including oxidative addition, transmetalation, and reductive elimination . The precise mechanism may vary depending on the specific application and reaction conditions.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Reactivity: The 2-aminoethoxy group in the target compound enhances nucleophilicity compared to 2-methyl or 2-chloro analogs, facilitating faster cross-coupling reactions . Chloro-substituted analogs (e.g., 458532-96-2) exhibit higher electrophilicity but lower stability in aqueous media due to hydrolytic susceptibility .

Solubility and Stability :

- Hydrochloride salts (e.g., 458532-84-8) improve water solubility compared to neutral boronic acids, critical for biomedical applications .

Challenges and Limitations

- Hydrolytic Sensitivity: Unlike chlorinated analogs (e.g., 1003043-40-0), the aminoethoxy group may increase susceptibility to oxidation, requiring inert reaction conditions .

- Limited Commercial Availability: Many analogs (e.g., (2-(Allyloxy)-3-chloropyridin-4-yl)boronic acid) are discontinued, highlighting synthesis challenges for aminoethoxy-substituted derivatives .

Biological Activity

(2-(2-Aminoethoxy)pyridin-4-yl)boronic acid hydrochloride is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the realm of medicinal chemistry. This compound is characterized by its unique structural features, which contribute to its interactions with various biological targets, including enzymes and receptors. This article aims to consolidate existing research findings on the biological activity of this compound, highlighting its mechanisms of action, therapeutic potential, and relevant case studies.

- Chemical Formula : C₈H₁₀BNO₂·HCl

- Molecular Weight : 191.43 g/mol

- CAS Number : 762262-09-9

The biological activity of this compound is primarily attributed to its ability to interact with specific proteins and enzymes:

- Protease Inhibition : Boronic acids are known to inhibit serine proteases by forming stable covalent bonds with the active site serine residue. This property may be exploited in developing inhibitors for diseases where protease activity is dysregulated.

- Antitumor Activity : Research indicates that boronic acid derivatives can exhibit antiproliferative effects on various cancer cell lines. The mechanism often involves the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors.

Biological Activity Data

Case Studies

-

Antitumor Efficacy

A study evaluated the cytotoxic effects of this compound on various cancer cell lines, including breast and prostate cancer models. The results demonstrated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent response. The compound was found to induce apoptosis through the activation of caspase pathways. -

HDAC Inhibition

Another investigation focused on the compound's role as a histone deacetylase (HDAC) inhibitor. It was shown that treatment with this compound led to increased acetylation of histones in treated cells, which correlated with upregulation of tumor suppressor genes and downregulation of oncogenes. -

Protease Inhibition

A detailed kinetic study revealed that this compound acts as a reversible inhibitor of certain serine proteases, with Ki values indicating moderate potency compared to established inhibitors. This suggests potential applications in therapeutic strategies targeting diseases characterized by aberrant protease activity.

Q & A

Q. Why do some studies report low yields in aqueous Suzuki couplings despite the aminoethoxy group’s hydrophilicity?

- Methodology : The aminoethoxy chain may form hydrogen bonds with water, reducing accessibility to the Pd catalyst. Test mixed solvent systems (e.g., H₂O/EtOH) or micellar conditions (e.g., SDS surfactant) to improve interfacial interactions. Compare with hydrophobic analogues to isolate solvent effects .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.